4-(4-Chlorophenyl)benzonitrile
Overview
Description
4-Chlorobenzonitrile is an organic compound with the formula ClC6H4CN . It is a white solid and is one of three isomers of chlorobenzonitrile . It is produced industrially by ammoxidation of 4-chlorotoluene . The compound is of commercial interest as a precursor to pigments .
Molecular Structure Analysis
The molecular structure of 4-Chlorobenzonitrile was studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-Chlorobenzonitrile .Chemical Reactions Analysis
A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . This could potentially be a reaction that 4-Chlorobenzonitrile undergoes, given its aromatic ring and chlorine substituent.Physical and Chemical Properties Analysis
4-Chlorobenzonitrile is a white solid . It is steam volatile, readily soluble in organic solvents, and only sparingly soluble in water .Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, including compounds similar to 4-(4-Chlorophenyl)benzonitrile, are known for their moderate to high persistence in the environment and potential toxic effects on mammalian and aquatic life. Studies have assessed the impact of such compounds on aquatic environments, highlighting their moderate toxicity, potential for bioaccumulation, and the significant role of adapted microflora in their biodegradation. For instance, Krijgsheld and Gen (1986) evaluated the consequences of chlorophenol contamination in aquatic settings, finding that these compounds exhibit moderate toxic effects and their persistence can vary greatly depending on environmental conditions (K. Krijgsheld & A. D. Gen, 1986).
Chemical Synthesis and Applications
In the realm of organic chemistry, the cycloaddition reactions of nitrile oxides with alkenes have been explored, highlighting the synthesis of benzonitrile oxide as a fundamental step in producing various nitrile oxides. Easton et al. (1994) reviewed these reactions, emphasizing the importance of benzonitrile derivatives in achieving high degrees of stereocontrol and regioselectivity in cycloaddition reactions (C. Easton, C. Hughes, G. Savage, & G. Simpson, 1994).
Biodegradation Studies
Recent research has also focused on the biodegradation of nitrile compounds, including those similar to this compound. A study by Sulistinah and Riffiani (2018) reported the isolation of a nitrile-hydrolysing enzyme-producing bacterium from Gandang Dewata Mountain, indicating the potential of microbial degradation of nitrile compounds in environmental protection (N. Sulistinah & R. Riffiani, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
4-(4-Chlorophenyl)benzonitrile is an organic compound with the formula ClC6H4CN It is known that benzonitrile derivatives can interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
It is known that nitrile compounds can undergo various reactions, including nucleophilic substitution . In such reactions, a nucleophile would substitute for the halogen (chlorine in this case) at the benzylic position . The exact interaction with its targets and the resulting changes would depend on the specific biological context and the presence of suitable nucleophiles.
Biochemical Pathways
It is known that benzonitrile derivatives can influence various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that the compound is of commercial interest as a precursor to pigments , suggesting that it may undergo various chemical transformations.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, the presence of other chemicals, and specific conditions within the biological system where the compound is active .
Properties
IUPAC Name |
4-(4-chlorophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLCPRBAOHXYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362746 | |
Record name | 4-(4-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57774-36-4 | |
Record name | 4′-Chloro[1,1′-biphenyl]-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57774-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-chlorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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